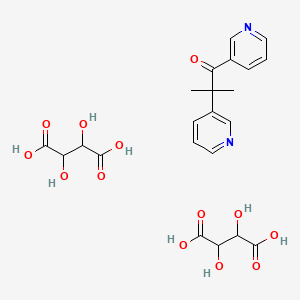

2,3-Dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

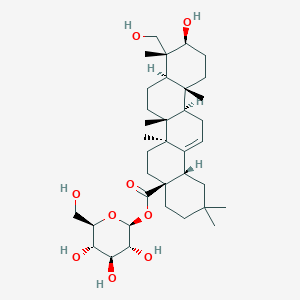

Metyrapone Tartrate is the tartrate salt form of metyrapone, a pyridine derivative and an inhibitor of steroid 11-beta-hydroxylase with anti-adrenal activity. Metyrapone inhibits steroid 11-beta-hydroxylase, thereby inhibiting the synthesis of cortisol from 11-deoxycortisol, and corticosterone, the precursor of aldosterone, from deoxycorticosterone in the adrenal gland. Removal of the negative feedback mechanism exerted by cortisol results in increased adrenocorticotropic hormone (ACTH) secretion by the pituitary gland. In turn, continued stimulation of the adrenal gland by ACTH results in the accumulation of corticoid precursors, 11-deoxycortisol and deoxycorticosterone. These corticoid precursors are excreted in urine and may be used as indicators for hypothalamic-pituitary ACTH function.

Applications De Recherche Scientifique

Alzheimer's Disease Research

The synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, has been explored in Alzheimer's disease research. This compound was developed through directed ortho-metallation methodology and classical diastereomeric salt formation (Ciszewska et al., 1997).

Electrochemical Chiral Differentiation

2,3-Dihydroxybutanedioic acid (tartaric acid, TA) has applications in electrochemical chiral differentiation. Its enantiorecognition was studied using cyclodextrin-based reduced graphene oxide materials, showing potential for chiral resolution in various applications (Si et al., 2018).

Hypoglycemic Agents

1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid has been identified as a hypoglycemic agent, distinct from the mechanism of action of nicotinic acid. This compound and its derivatives were synthesized for potential use as oral hypoglycemic agents (Youngdale & Oglia, 1985).

Structural Studies in Organic Chemistry

The synthesis and structural studies of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, a class of compounds related to 2-methyl-1,2-dipyridin-3-ylpropan-1-one, have been conducted. These compounds have potential applications in organic chemistry and drug development (Chui et al., 2004).

Acid Dissociation Studies

The dissociation constants of 2,3-dihydroxybutanedioic acid (tartaric acid) were studied in various hydroorganic media. Understanding these constants is vital for its applications in biochemical and industrial processes (Azab et al., 1997).

Biological Production of Malic Acid

2-Hydroxybutanedioic acid (malic acid) is used as a precursor in the food, chemical, and pharmaceutical industries. Its biological production has been studied extensively, exploring various pathways and metabolic engineering approaches (Dai et al., 2018).

Propriétés

Nom du produit |

2,3-Dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |

|---|---|

Formule moléculaire |

C22H26N2O13 |

Poids moléculaire |

526.4 g/mol |

Nom IUPAC |

2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |

InChI |

InChI=1S/C14H14N2O.2C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;2*5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10) |

Clé InChI |

FBSAWAHQGRDEJD-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)

![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)

![[(2E,4E,6E,8E)-9-(3,3-difluoro-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate](/img/structure/B1259022.png)

![propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate](/img/structure/B1259024.png)